molecular formula C19H22N2O3 B1432183 N-Cbz-N'-isopropyl-DL-phenylglycinamide CAS No. 1393441-67-2

N-Cbz-N'-isopropyl-DL-phenylglycinamide

Cat. No. B1432183
M. Wt: 326.4 g/mol
InChI Key: BFCRSIPPTGADMX-UHFFFAOYSA-N
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Description

N-Cbz-N'-isopropyl-DL-phenylglycinamide (NIPG) is an amino acid derivative that has been used in organic synthesis for many years. It is a versatile reagent for a variety of chemical reactions, and has been used in the synthesis of many small molecules. NIPG is also used in the synthesis of peptides and proteins, and has been used in the production of a variety of pharmaceuticals. In addition to its use in organic synthesis, NIPG has also been studied for its potential use in biomedical applications.

Scientific Research Applications

  • Summary of the Application : N-Cbz-N’-isopropyl-DL-phenylglycinamide is used in the synthesis of amides. Amides are important in nature as they provide the main amino acid linkage in peptides and proteins. They are also frequently found in many natural products and biologically active compounds .
  • Methods of Application or Experimental Procedures : The synthesis of amides from N-Cbz-N’-isopropyl-DL-phenylglycinamide involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

properties

IUPAC Name

benzyl N-[2-oxo-1-phenyl-2-(propan-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(2)20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRSIPPTGADMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128722
Record name Carbamic acid, N-[2-[(1-methylethyl)amino]-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-N'-isopropyl-DL-phenylglycinamide

CAS RN

1393441-67-2
Record name Carbamic acid, N-[2-[(1-methylethyl)amino]-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(1-methylethyl)amino]-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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